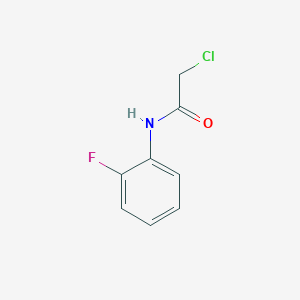

2-chloro-N-(2-fluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJYFDQKFJQLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364109 | |

| Record name | 2-chloro-N-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-66-0 | |

| Record name | 2-Chloro-N-(2-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(2-fluorophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(2-fluorophenyl)acetamide, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It details the underlying chemical principles, a robust and validated experimental protocol, critical safety considerations, and methods for product characterization. The guide emphasizes the causality behind procedural steps, ensuring a deep understanding of the synthesis for reliable and reproducible outcomes.

Introduction and Significance

This compound, with the chemical formula C₈H₇ClFNO, belongs to the class of haloacetamides.[1] N-(substituted phenyl)-2-chloroacetamides are recognized as crucial intermediates in organic synthesis.[2] Their utility stems from the reactive C-Cl bond, which allows for further chemical modification, making them versatile building blocks for more complex molecules. These compounds serve as precursors in the synthesis of various derivatives, including those with potential applications as pharmaceuticals and other biologically active agents.[2][3] The presence of the fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active molecule, often enhancing metabolic stability and binding affinity. This guide provides the necessary expertise to synthesize this valuable intermediate with high purity and yield.

The Core Synthesis: Chloroacetylation of 2-Fluoroaniline

The most direct and widely employed method for synthesizing this compound is the N-acylation of 2-fluoroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the amine group of 2-fluoroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates the reaction. The reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it unreactive. To prevent this and drive the reaction to completion, a base is added to act as an acid scavenger, neutralizing the HCl as it is formed.[4]

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis process, from reactants to the final purified product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the chloroacetylation of anilines.[2][5] It has been optimized for safety, yield, and purity.

Materials and Reagents

The following table outlines the necessary reagents for a representative reaction scale.

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Amount (moles) | Mass / Volume |

| 2-Fluoroaniline | 111.12 | 1.0 | 0.05 | 5.56 g |

| Chloroacetyl Chloride | 112.94 | 1.0 | 0.05 | 5.65 g (3.98 mL) |

| Triethylamine | 101.19 | 1.0 | 0.05 | 5.06 g (6.96 mL) |

| Toluene | - | - | - | 50 mL |

Step-by-Step Procedure

-

Reactor Setup : In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoroaniline (1.0 eq, 0.05 mol) and toluene (50 mL).

-

Addition of Base : Add triethylamine (1.0 eq, 0.05 mol) to the solution. Stir the mixture to ensure homogeneity. The use of triethylamine serves to neutralize the HCl byproduct generated during the acylation reaction.[2][4]

-

Cooling : Place the reaction flask in an ice-water bath and cool the contents to 0-5°C. This is a critical step to control the exothermic nature of the acylation reaction and prevent the formation of side products.

-

Addition of Acylating Agent : Add chloroacetyl chloride (1.0 eq, 0.05 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10°C.[2]

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours to ensure the reaction goes to completion.[2][4]

-

Work-up - Filtration : A precipitate of triethylamine hydrochloride will form. Separate this solid salt by vacuum filtration and wash the filter cake with a small amount of cold toluene.

-

Work-up - Washing : Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining salts and water-soluble impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[5]

-

Isolation and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield pure this compound.

Safety and Hazard Management

The synthesis of this compound involves hazardous chemicals that require strict adherence to safety protocols.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves, and safety goggles.[6] All operations should be performed inside a certified chemical fume hood.[7]

-

Reagent Hazards :

-

Chloroacetyl Chloride : Highly corrosive, lachrymatory, and reacts violently with water. It is toxic if swallowed.[7] Handle with extreme care.

-

2-Fluoroaniline : Toxic and an irritant. Avoid inhalation and skin contact.

-

Triethylamine : Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

-

Product Hazards : this compound is classified as an irritant. It is known to cause skin irritation (H315) and may cause respiratory irritation (H335).[1]

-

Waste Disposal : Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected in a designated container.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point : A sharp melting point indicates high purity. The reported melting point for a similar compound, 2-chloro-N-(4-fluorophenyl)acetamide, is 109°C, which can be used as a reference point.[8]

-

Spectroscopy :

-

Infrared (IR) Spectroscopy : Look for characteristic peaks corresponding to N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and C-Cl stretching (around 750 cm⁻¹).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides definitive structural confirmation by showing the chemical shifts and coupling constants for the protons and carbons in the molecule.

-

Mass Spectrometry (MS) : Confirms the molecular weight of the compound (187.60 g/mol ).[1][9]

-

Conclusion

The chloroacetylation of 2-fluoroaniline is an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and employing a suitable acid scavenger, this valuable synthetic intermediate can be produced in high yield and purity. Adherence to rigorous safety protocols is paramount due to the hazardous nature of the reagents involved. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize this compound in their research and development endeavors.

References

- 1. This compound | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

- 5. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 347-66-0 [chemicalbook.com]

2-chloro-N-(2-fluorophenyl)acetamide mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2-chloro-N-(2-fluorophenyl)acetamide

Executive Summary

This compound is a halogenated acetamide derivative with potential as a biologically active agent. While comprehensive studies on its specific mechanism of action are not extensively documented, its structural features, particularly the reactive chloroacetamide moiety, suggest a probable role as an irreversible inhibitor of key cellular enzymes. This guide synthesizes evidence from related compounds to propose a putative mechanism of action for this compound, centered on the covalent modification of cysteine residues in critical metabolic enzymes. Furthermore, we present a detailed experimental framework for the validation of this hypothesis, providing researchers and drug development professionals with a robust roadmap for future investigations.

Introduction: The Therapeutic Potential of Chloroacetamides

Halogenated acetamides represent a class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties[1][2]. The presence of a halogen, typically chlorine, on the acetyl group confers an electrophilic character to the alpha-carbon, rendering it susceptible to nucleophilic attack. This reactivity is often the basis for their biological effects, allowing for covalent bond formation with biological macromolecules.

This compound (Figure 1) is a member of this class, distinguished by a 2-fluorophenyl group attached to the amide nitrogen. While often synthesized as an intermediate for more complex molecules[3][4][5], the inherent reactivity of its chloroacetamide core warrants investigation into its own potential as a bioactive compound. This guide will explore its likely mechanism of action based on established principles of chloroacetamide biochemistry and provide a detailed experimental strategy for its elucidation.

Figure 1: Chemical Structure of this compound A visual representation of the molecule's structure, highlighting the key functional groups.

Caption: Chemical structure of this compound.

Proposed Mechanism of Action: Irreversible Enzyme Inhibition

We hypothesize that this compound acts as an irreversible inhibitor of essential metabolic enzymes through the covalent modification of nucleophilic amino acid residues within the enzyme's active site. The primary target for such alkylation is likely the sulfhydryl group of cysteine residues, which are highly nucleophilic and often play critical roles in catalysis.

The proposed mechanism involves a nucleophilic substitution reaction (SN2) where the cysteine thiol acts as the nucleophile, attacking the electrophilic α-carbon of the chloroacetamide. This results in the formation of a stable thioether bond and the displacement of the chloride ion (Figure 2). The consequence of this covalent modification is the irreversible inactivation of the enzyme, leading to the disruption of a vital metabolic pathway and ultimately, cell death.

A plausible target for this compound, particularly in the context of antifungal activity, is succinate dehydrogenase (SDH) , a key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH would have catastrophic consequences for cellular respiration and energy production.

Figure 2: Proposed Mechanism of Covalent Inhibition A diagram illustrating the nucleophilic attack of a cysteine residue on the chloroacetamide moiety.

Caption: Proposed SN2 reaction between the inhibitor and an enzyme's cysteine residue.

Experimental Validation Workflow

To rigorously test this proposed mechanism of action, a multi-faceted experimental approach is required. The following workflow provides a comprehensive strategy, from initial screening to target validation and kinetic analysis.

Figure 3: Experimental Workflow for Mechanism of Action Elucidation A flowchart outlining the key experimental stages.

Caption: A four-phase experimental plan for elucidating the mechanism of action.

Phase 1: Biological Activity Screening

The initial step is to confirm the biological activity of this compound and determine its spectrum of activity.

Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Microorganism Culture: Grow selected fungal and bacterial strains to mid-log phase in appropriate liquid media.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in culture medium, ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 105 CFU/mL. Include positive (microbes only) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the respective microorganisms for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

MFC Determination: To determine the MFC, aliquot a small volume from the wells with no visible growth onto agar plates. The MFC is the lowest concentration that results in no growth on the agar plates after incubation.

Phase 2: Target Identification

Once the biological activity is confirmed, the next step is to identify the cellular target(s) of the compound.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

-

Cell Lysate Preparation: Prepare a soluble proteome extract from the target organism grown to mid-log phase.

-

Inhibitor Treatment: Incubate aliquots of the proteome with varying concentrations of this compound for 1 hour at room temperature.

-

Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the treated proteomes and incubate for another hour. This probe will label the cysteine residues that were not modified by the test compound.

-

Click Chemistry: Ligate a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the alkyne-labeled proteins via a copper-catalyzed click reaction.

-

Protein Separation and Visualization: Separate the labeled proteins by SDS-PAGE and visualize the results using a streptavidin-HRP blot (for biotin) or fluorescence imaging.

-

Target Identification: Proteins that show a decrease in labeling with increasing concentrations of this compound are potential targets. These protein bands can be excised from the gel and identified by mass spectrometry.

Phase 3: Target Validation and Kinetic Analysis

After identifying a putative target, such as succinate dehydrogenase (SDH), the interaction must be validated and characterized.

Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

-

Enzyme Source: Use purified recombinant SDH or mitochondrial fractions isolated from the target organism.

-

Assay Principle: The assay measures the reduction of a chromogenic substrate, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme source, assay buffer, and varying concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor for different time intervals to assess time-dependent inhibition.

-

Initiate the reaction by adding succinate and DCPIP.

-

Monitor the decrease in absorbance at 600 nm over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Time-dependent inhibition would be indicative of an irreversible mechanism.

Data Interpretation and Expected Outcomes

The collective results from these experiments will provide a comprehensive picture of the mechanism of action.

| Experiment | Parameter Measured | Expected Outcome for Proposed Mechanism |

| MIC/MFC Assay | MIC and MFC values (µg/mL) | Low MIC and MFC values against specific fungi or bacteria, confirming potent antimicrobial activity. |

| Competitive ABPP | Protein labeling intensity | Dose-dependent decrease in the labeling of specific proteins (e.g., SDH) by the cysteine-reactive probe. |

| SDH Inhibition Assay | IC50 value and time-dependency | A low IC50 value and a clear time-dependent decrease in enzyme activity, characteristic of irreversible inhibition. |

| Mass Spectrometry | Mass shift of tryptic peptides | Identification of a specific cysteine-containing peptide with a mass increase corresponding to the addition of the inhibitor, confirming covalent modification. |

Conclusion

The proposed mechanism of action for this compound as an irreversible inhibitor of key metabolic enzymes, such as succinate dehydrogenase, provides a solid foundation for further investigation. The experimental workflow detailed in this guide offers a systematic and robust approach to validate this hypothesis. Elucidating the precise molecular mechanism of this compound will not only contribute to our understanding of its biological activity but also pave the way for its potential development as a novel therapeutic or agrochemical agent.

References

Spectroscopic Unveiling of 2-chloro-N-(2-fluorophenyl)acetamide: A Technical Guide for Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectroscopic data for the compound 2-chloro-N-(2-fluorophenyl)acetamide (CAS No. 347-66-0), a molecule of interest in synthetic and medicinal chemistry.[1] For researchers in drug discovery and development, a thorough understanding of a compound's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. This document will not only present the spectral data but also delve into the rationale behind the experimental choices and the interpretation of the results, providing a holistic understanding of the molecule's chemical signature.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₈H₇ClFNO and a monoisotopic mass of 187.02002 Da.[2] The structure, shown in Figure 1, features a chloroacetamide moiety attached to a 2-fluorophenyl ring. This combination of functional groups gives rise to a unique spectroscopic fingerprint that can be deciphered using a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is an unparalleled technique for elucidating the precise arrangement of atoms within a molecule.[1] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate a detailed map of the molecular structure.

Theoretical Underpinnings of NMR

The fundamental principle of NMR involves placing a sample in a strong external magnetic field, which causes the magnetic moments of the nuclei to align either with or against the field.[1] Irradiation with radiofrequency waves of a specific energy can induce a "spin flip" between these energy states. The precise frequency required for this resonance is highly sensitive to the local electronic environment of each nucleus, a phenomenon known as the chemical shift (δ). This sensitivity allows us to differentiate between chemically non-equivalent nuclei within a molecule.

Experimental Protocol: NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound. The choice of a deuterated solvent is critical to avoid strong solvent signals that would obscure the analyte's resonances.

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Instrumentation and Parameters:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: 298 K

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral Interpretation

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | br s | 1H | NH |

| ~8.3 | m | 1H | Ar-H (adjacent to NH) |

| ~7.1-7.3 | m | 3H | Ar-H |

| ~4.3 | s | 2H | Cl-CH₂ -C=O |

Table 1: Predicted ¹H NMR data for this compound.

The broad singlet for the amide proton is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The aromatic region will display a complex multiplet pattern due to the coupling between the four non-equivalent aromatic protons and the coupling with the fluorine atom. The methylene protons appear as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C =O |

| ~152 (d, JCF ≈ 245 Hz) | C -F |

| ~128 | C -NH |

| ~125-127 | Ar-C H |

| ~124 (d, JCF ≈ 8 Hz) | Ar-C H |

| ~121 (d, JCF ≈ 4 Hz) | Ar-C H |

| ~115 (d, JCF ≈ 20 Hz) | Ar-C H |

| ~43 | C H₂-Cl |

Table 2: Predicted ¹³C NMR data for this compound.

A key feature in the ¹³C NMR spectrum is the carbon-fluorine coupling. The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF), while other carbons in the aromatic ring will show smaller doublet splittings due to two-bond (²JCF) and three-bond (³JCF) couplings.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds (e.g., stretching, bending). The frequency of absorption is determined by the masses of the atoms and the strength of the bond. Therefore, characteristic absorption bands in an IR spectrum can be correlated to specific functional groups.

Experimental Protocol: FT-IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a convenient and widely used method that requires minimal sample preparation.

ATR-FTIR Workflow

Caption: Workflow for ATR-FTIR analysis.

Instrumentation and Parameters:

-

Spectrometer: FT-IR spectrometer with a diamond ATR accessory

-

Resolution: 4 cm⁻¹

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 32

Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, C-N, C-Cl, and C-F bonds, as well as aromatic C-H and C=C vibrations.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~1680 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1450, 1500 | C=C stretch | Aromatic ring |

| ~1250 | C-F stretch | Aryl fluoride |

| ~750 | C-Cl stretch | Chloroalkane |

Table 3: Key IR absorption bands for this compound.

The strong absorption band around 1680 cm⁻¹ is a clear indicator of the amide carbonyl group. The N-H stretching vibration around 3300 cm⁻¹ confirms the presence of the secondary amide. The C-F and C-Cl stretching vibrations are typically found in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized, and the resulting ions are then accelerated into a mass analyzer where they are separated based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum. The choice of ionization technique is crucial; "soft" ionization methods like Electrospray Ionization (ESI) are used to observe the molecular ion with minimal fragmentation, while "hard" ionization methods like Electron Ionization (EI) cause extensive fragmentation, providing structural clues.

Experimental Protocol: MS Analysis

For a compound like this compound, ESI is a suitable soft ionization technique that would be coupled with a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

ESI-MS Workflow

Caption: Workflow for ESI-MS analysis.

Instrumentation and Parameters:

-

Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Solvent: Methanol/Water (1:1) with 0.1% formic acid

-

Mass Range: m/z 50-500

Spectral Interpretation

The mass spectrum of this compound will show the molecular ion peak, which confirms the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern will be observed.

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.0273 |

| [M+Na]⁺ | 210.0092 |

| [M+K]⁺ | 225.9832 |

Table 4: Predicted m/z values for common adducts of this compound in positive ion mode.[2]

The most prominent peak in the ESI+ spectrum is likely to be the protonated molecule [M+H]⁺ at m/z 188.0273. The presence of the chlorine atom will result in an M+2 peak ([M+2+H]⁺) at m/z 190.0244 with an intensity of approximately one-third of the [M+H]⁺ peak, which is a definitive indicator of a single chlorine atom in the molecule. High-resolution mass spectrometry would allow for the confirmation of the elemental composition of the molecular ion.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. FT-IR spectroscopy confirms the presence of key functional groups, such as the amide and the aryl halides. High-resolution mass spectrometry provides an accurate molecular weight and elemental composition. This detailed spectroscopic guide serves as a valuable resource for researchers, enabling confident identification and further development of this and related compounds in the field of drug discovery.

References

A Technical Guide to the Biological Activity of 2-chloro-N-(2-fluorophenyl)acetamide Derivatives

This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-chloro-N-(2-fluorophenyl)acetamide and its derivatives. It is intended for researchers, scientists, and professionals in drug development and agrochemical research who are interested in the diverse potential of this class of compounds.

Introduction: The Versatile Chloroacetamide Scaffold

Chloroacetamide derivatives represent a significant class of biologically active molecules with a broad spectrum of applications, ranging from herbicides to potential therapeutic agents.[1][2] The core structure, characterized by an N-substituted 2-chloroacetamide moiety, provides a reactive electrophilic center that can interact with various biological nucleophiles, underpinning its diverse bioactivities.[3][4] The introduction of a fluorine atom onto the phenyl ring, as in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic effects, thereby influencing its biological profile. This guide will delve into the known biological activities of this specific derivative and the broader class of N-aryl chloroacetamides, with a focus on their herbicidal and antimicrobial properties.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is typically achieved through a straightforward and efficient nucleophilic acyl substitution reaction.

General Synthesis Protocol:

A common method involves the reaction of an appropriately substituted aniline with chloroacetyl chloride.[2][5] The reaction is often carried out in the presence of a base, such as triethylamine or an aqueous solution of sodium acetate, to neutralize the hydrochloric acid byproduct.[5]

Step-by-step methodology:

-

Dissolve the substituted aniline (e.g., 2-fluoroaniline) in a suitable organic solvent like toluene or glacial acetic acid.[5][6]

-

Cool the solution in an ice bath.

-

Add chloroacetyl chloride dropwise to the cooled solution while stirring.[6]

-

If necessary, add a base (e.g., triethylamine) to the reaction mixture.[5]

-

Continue stirring the reaction mixture at room temperature for a specified period (typically a few hours) to allow the reaction to go to completion.[2][6]

-

The resulting precipitate, which is the desired 2-chloro-N-(substituted phenyl)acetamide, can be isolated by filtration.

-

The crude product is then washed and can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]

Caption: General workflow for the synthesis of this compound.

Herbicidal Activity of Chloroacetamides

Chloroacetamides are a major class of pre-emergence herbicides used for the control of annual grasses and some broadleaf weeds in various crops.[1][7]

Mechanism of Action:

The primary mode of action of chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][8] VLCFAs are essential components of cell membranes and the protective outer layer of plants known as the cuticle.

Signaling Pathway of Herbicidal Action:

Caption: Mechanism of action of chloroacetamide herbicides in plants.

The inhibition of VLCFA synthesis leads to a cascade of downstream effects, including:

-

Disruption of cell division and expansion.[8]

-

Impaired formation of cell membranes and cuticular waxes.[8]

-

Inhibition of early seedling growth and development.[7]

Susceptible weeds are unable to emerge from the soil or exhibit stunted growth with characteristic injury symptoms such as crinkled or cupped leaves.[7]

Antimicrobial and Antifungal Activities

Recent research has highlighted the potential of 2-chloro-N-phenylacetamide derivatives as effective antimicrobial and antifungal agents.[2][9][10] The presence of the chloroacetyl group is believed to be crucial for this activity.[11][12]

Antibacterial Activity:

Studies have shown that N-(substituted phenyl)-2-chloroacetamides exhibit activity against both Gram-positive and Gram-negative bacteria.[9][10] For instance, certain derivatives have shown efficacy against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli.[9][10] The lipophilicity of the molecule, influenced by the substituents on the phenyl ring, plays a significant role in its ability to penetrate the bacterial cell membrane.[9][10]

Antifungal Activity:

Several 2-chloro-N-phenylacetamide derivatives have demonstrated promising antifungal activity against various fungal strains, including Candida albicans and Aspergillus flavus.[13][14][15]

Proposed Mechanisms of Antifungal Action:

The precise mechanism of antifungal action is still under investigation, but studies suggest a multi-faceted approach:

-

Membrane Disruption: One proposed mechanism involves the binding of the chloroacetamide derivative to ergosterol, a key component of the fungal cell membrane. This interaction can disrupt membrane integrity, leading to cell death.[13][16]

-

Inhibition of DNA Synthesis: There is evidence to suggest that these compounds may also interfere with fungal DNA synthesis, potentially by inhibiting enzymes like thymidylate synthase.[13][16]

-

Inhibition of Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously difficult to treat.[14][15]

Table 1: Antifungal Activity of a 2-chloro-N-phenylacetamide Derivative

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | 128 - 256 | 512 - 1024 | [14][15] |

| Candida parapsilosis | 128 - 256 | 512 - 1024 | [14][15] |

| Aspergillus flavus | 16 - 256 | 32 - 512 | [13][16] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution):

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation occurs.

-

Harvest the fungal spores or yeast cells and suspend them in a sterile saline solution.

-

Adjust the concentration of the inoculum to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus in broth without the compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by measuring the optical density.

-

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-chloro-N-phenylacetamide derivatives is highly dependent on the nature and position of the substituents on the phenyl ring.

-

Lipophilicity: As previously mentioned, increased lipophilicity, often conferred by halogen substituents on the phenyl ring, can enhance antimicrobial activity by facilitating passage through cell membranes.[9][10]

-

Electronic Effects: The electronic properties of the substituents can influence the reactivity of the chloroacetyl moiety, which is critical for its interaction with biological targets.

-

Steric Factors: The size and position of the substituents can affect the binding of the molecule to its target enzyme or receptor.

Future Directions and Potential Applications

The diverse biological activities of this compound and its derivatives make them promising candidates for further research and development in several areas:

-

Agrochemicals: The development of new herbicides with improved efficacy and selectivity.

-

Pharmaceuticals: The design of novel antifungal and antibacterial agents to combat drug-resistant pathogens. Some studies have also explored their potential as anticancer and antidepressant agents.[5][17]

Further research is needed to fully elucidate the mechanisms of action, optimize the chemical structures for enhanced activity and reduced toxicity, and evaluate their in vivo efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.info [ijpsr.info]

- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. ijddr.in [ijddr.in]

Role of 2-chloro-N-(2-fluorophenyl)acetamide as a synthetic intermediate

An In-Depth Technical Guide to 2-Chloro-N-(2-fluorophenyl)acetamide: A Core Synthetic Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in modern organic synthesis. We will delve into its synthesis, physicochemical properties, and its critical role as a versatile building block in the development of complex heterocyclic systems, particularly for pharmaceutical and agrochemical research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique reactivity and structural attributes.

Introduction: The Molecular Profile of this compound

This compound is a bifunctional organic compound featuring a reactive α-chloroacetamide moiety and a fluorinated aromatic ring. This specific combination of functional groups makes it an exceptionally useful precursor in synthetic chemistry. The electron-withdrawing nature of the fluorine atom on the phenyl ring influences the reactivity of the amide, while the chloroacetyl group provides a prime electrophilic site for nucleophilic substitution reactions. This dual functionality allows for the strategic construction of diverse molecular scaffolds.

The fundamental structure consists of a 2-fluoroaniline core acylated with a chloroacetyl group. Its systematic IUPAC name is this compound[1].

Physicochemical and Structural Data

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 347-66-0 | [1][2] |

| Molecular Formula | C₈H₇ClFNO | [1][2] |

| Molecular Weight | 187.60 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (form may vary) | General Knowledge |

| Synonyms | N-(Chloroacetyl)-2-fluoroaniline, 2-Chloro-2'-fluoroacetanilide | [1][3] |

Synthesis of the Intermediate: A Validated Protocol

The most direct and widely employed method for synthesizing this compound is the N-acylation of 2-fluoroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Underlying Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed in the presence of a mild base (e.g., sodium acetate, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Temperature control is crucial to manage the exothermicity of the reaction and minimize the formation of side products.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the standard laboratory workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for the synthesis of N-substituted chloroacetamides[4][5][6].

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoroaniline (1.0 eq) and sodium acetate (1.1 eq) in glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Reagent Addition: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30 minutes. The dropwise addition is critical to control the reaction temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Pour the reaction mixture slowly into a beaker containing crushed ice. A solid precipitate will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining acid and salts.

-

Drying: Dry the crude product, preferably in a vacuum oven at a low temperature (~50 °C).

-

Purification: For higher purity, recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product.

Core Application: A Gateway to Complex Heterocycles

The primary utility of this compound lies in its role as an electrophilic building block for constructing larger, more complex molecules, especially nitrogen- and sulfur-containing heterocycles. N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates for a variety of derivatives[7][8].

Synthesis of Thieno[2,3-b]pyridine Derivatives

A compelling application is in the synthesis of thieno[2,3-b]pyridine scaffolds, which are of interest in medicinal chemistry. In this pathway, the chloroacetamide intermediate undergoes a sequence of S-alkylation followed by an intramolecular cyclization.

Reaction Pathway:

The synthesis begins with the reaction of a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile with this compound. The sulfur atom of the thioxo-pyridine acts as a nucleophile, displacing the chloride ion from the chloroacetamide in an S-alkylation step. The resulting thioether intermediate is then treated with a base (e.g., sodium ethoxide) to induce an intramolecular cyclization, yielding the fused thieno[2,3-b]pyridine ring system[9].

Caption: Synthetic pathway to thieno[2,3-b]pyridines using the title intermediate.

Protocol: Synthesis of a Thieno[2,3-b]pyridine-2-carboxamide

This protocol is a representative example based on similar syntheses[9].

-

S-Alkylation: To a solution of a 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine).

-

Addition of Intermediate: Add this compound (1.0 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting materials are consumed.

-

Isolation of Intermediate: Cool the reaction mixture. The thioether intermediate often precipitates and can be collected by filtration.

-

Cyclization: Suspend the isolated thioether intermediate in ethanol and add a solution of sodium ethoxide (1.2 eq).

-

Final Reaction: Heat the mixture to reflux for 2-3 hours. The cyclization reaction results in the formation of the thieno[2,3-b]pyridine product.

-

Work-up: After cooling, neutralize the mixture with a dilute acid (e.g., acetic acid) and pour it into ice water.

-

Purification: Collect the final product by filtration, wash with water, and purify by recrystallization or column chromatography.

Broader Significance in Drug Discovery and Agrochemicals

The 2-chloro-N-arylacetamide scaffold is a recurring motif in the synthesis of bioactive molecules.

-

Pharmaceuticals: This class of compounds serves as precursors for various therapeutic agents. For example, related chloroacetamides are used to synthesize compounds with potential antidepressant activity[5]. The core structure is also conceptually related to intermediates used in the synthesis of benzodiazepines like Lorazepam, which involve reactions with chloroacetyl chloride[10][11][12].

-

Agrochemicals: Chloroacetamides are a well-known class of herbicides[4]. The ability to readily modify the aryl substituent and displace the chlorine atom allows for the generation of large libraries of compounds for screening as potential fungicides, insecticides, or herbicides[13][14].

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling.

-

GHS Hazard Classification:

-

Handling Recommendations:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

References

- 1. This compound | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 347-66-0 [chemicalbook.com]

- 3. This compound CAS#: 347-66-0 [amp.chemicalbook.com]

- 4. ijpsr.info [ijpsr.info]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 12. WO2005054211A1 - A method of purification of lorazepam - Google Patents [patents.google.com]

- 13. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-chloro-N-(2-fluorophenyl)acetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-fluorophenyl)acetamide is a halogenated acetamide that has garnered interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a reactive chloroacetyl group and a fluorinated phenyl ring, make it a versatile synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, potential biological activities, and analytical methodologies related to this compound, offering valuable insights for researchers in the field.

Chemical Properties and Identifiers

This compound, with the molecular formula C₈H₇ClFNO, possesses a molecular weight of 187.60 g/mol .[1] Key identifiers for this compound are listed in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 347-66-0 | PubChem[1] |

| Molecular Formula | C₈H₇ClFNO | PubChem[1] |

| Molecular Weight | 187.60 g/mol | PubChem[1] |

| SMILES | C1=CC=C(C(=C1)NC(=O)CCl)F | PubChem[1] |

| InChI | InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | PubChem[1] |

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 2-fluoroaniline with chloroacetyl chloride. This reaction is a standard method for the formation of N-aryl acetamides.[2][3]

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-(substituted phenyl)-2-chloroacetamides.[2]

Materials:

-

2-fluoroaniline

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, toluene, or ethyl acetate)

-

Base (e.g., triethylamine or sodium acetate)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

In a round-bottom flask, dissolve 2-fluoroaniline (1.0 equivalent) in the chosen anhydrous solvent.

-

Add a base (1.0-1.2 equivalents) to the solution to neutralize the HCl byproduct that will be formed.

-

Cool the reaction mixture in an ice bath with continuous stirring.

-

Slowly add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Potential Biological Activities

While direct studies on the biological activities of this compound are limited, the broader class of N-aryl chloroacetamides has demonstrated a range of biological effects, suggesting potential applications for this compound.

Antimicrobial and Antifungal Activity

N-substituted chloroacetamides are known to possess antimicrobial and antifungal properties.[3] Studies on related compounds have shown that the presence of the chloroacetyl moiety is often crucial for their activity.[4] For instance, 2-chloro-N-phenylacetamide has been shown to have fungicidal and antibiofilm activity against fluconazole-resistant Candida species.[5][6][7] The proposed mechanism of action for some chloroacetamides involves the alkylation of nucleophilic residues in essential enzymes, leading to their inactivation.[4]

Antidepressant Activity

Derivatives of 2-chloro-N-substituted-acetamides have been synthesized and evaluated for their antidepressant activity.[8] In one study, this compound was used as a starting material for the synthesis of a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which showed moderate to good antidepressant activity in animal models.[8] This suggests that the this compound scaffold could be a valuable starting point for the design of novel antidepressant agents.

Mechanism of Action: Covalent Inhibition

The chloroacetamide group is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins.[9] This covalent modification can lead to irreversible inhibition of enzyme activity.[10] This mechanism is the basis for the activity of several covalent inhibitor drugs. The reactivity of the chloroacetamide can be tuned by the substituents on the aromatic ring, and the fluorine atom in this compound may influence its reactivity and selectivity.

Caption: Proposed covalent inhibition mechanism.

Analytical Methodologies

Proper characterization and quantification of this compound are crucial for research and development. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. Spectral data for this compound is available in public databases such as PubChem.[1]

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons, the amide proton (NH), and the methylene protons (CH₂Cl). The aromatic region will be complex due to the fluorine substitution and coupling between protons. The amide proton will likely appear as a broad singlet, and the methylene protons as a singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the chloroacetyl group and other characteristic fragments.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for its quantification in various matrices. A validated reversed-phase HPLC (RP-HPLC) method is typically used.

General HPLC Method Parameters (starting point for method development): [12][13][14]

-

Column: C18 or C8 reversed-phase column

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with formic acid).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Method development would involve optimizing the mobile phase composition, pH, and gradient to achieve good peak shape, resolution, and retention time.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on data for related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]

Conclusion

This compound is a valuable building block in medicinal chemistry with demonstrated potential as a precursor for antimicrobial, antifungal, and antidepressant agents. Its chloroacetamide moiety suggests a potential mechanism of action through covalent inhibition of target proteins. This technical guide has provided a comprehensive overview of its synthesis, properties, and analytical methods to aid researchers in their exploration of this and related compounds for the development of new therapeutics. Further investigation into the specific biological targets and a more detailed elucidation of its mechanism of action are warranted to fully realize its therapeutic potential.

References

- 1. This compound | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Acetamide, N-(2-chlorophenyl)- | SIELC Technologies [sielc.com]

- 13. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters | MDPI [mdpi.com]

- 14. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-chloro-N-(2-fluorophenyl)acetamide and its Analogs: Synthesis, Bioactivity, and Mechanistic Insights

Introduction

The N-aryl-2-chloroacetamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active molecules.[1] Among these, 2-chloro-N-(2-fluorophenyl)acetamide stands out as a key intermediate and a subject of significant research interest. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound and its derivatives. We will delve into the mechanistic underpinnings of their bioactivities, with a particular focus on their antimicrobial and potential antidepressant properties, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic incorporation of a chloroacetyl group provides a reactive handle for further chemical modifications, enabling the construction of complex heterocyclic systems and novel chemical entities.[1] The presence and position of the fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological profile. This guide will explore these structure-activity relationships, providing a robust framework for the rational design of new therapeutic agents.

Synthesis and Characterization of 2-chloro-N-(aryl)acetamides

The fundamental approach to synthesizing N-aryl-2-chloroacetamides involves the acylation of a corresponding aniline with chloroacetyl chloride. This nucleophilic acyl substitution reaction is a robust and widely employed method in organic synthesis.

General Synthesis Pathway

The reaction proceeds by the nucleophilic attack of the amine nitrogen of the aniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent elimination of a chloride ion and a proton (neutralized by a base) yields the desired N-aryl-2-chloroacetamide.

References

Methodological & Application

Application Note & Protocol: Strategic N-Acylation of 2-Fluoroaniline with Chloroacetyl Chloride for Advanced Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Importance of 2-Chloro-N-(2-fluorophenyl)acetamide

In the landscape of modern drug discovery and development, the synthesis of precise molecular scaffolds is of paramount importance. The N-acylation of anilines is a fundamental transformation that provides access to a vast array of biologically active molecules and key pharmaceutical intermediates.[1][2] The resulting product of the N-acylation of 2-fluoroaniline with chloroacetyl chloride, this compound, is a valuable building block. The presence of a fluorine atom on the aromatic ring can enhance metabolic stability and binding affinity, while the reactive α-chloro group on the acyl chain offers a versatile handle for subsequent nucleophilic substitutions, enabling the construction of more complex molecular architectures.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and safe synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and address critical aspects of safety, troubleshooting, and product characterization.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The N-acylation of 2-fluoroaniline with chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

The reactivity of 2-fluoroaniline is influenced by the electronic effects of the fluorine substituent. As an electron-withdrawing group, the fluorine atom slightly decreases the nucleophilicity of the aniline nitrogen. However, chloroacetyl chloride is a highly reactive acylating agent, ensuring the reaction proceeds efficiently under appropriate conditions.[5]

Experimental Workflow Overview

The overall experimental process can be visualized as a streamlined workflow, from reactant preparation to final product characterization.

Figure 1: A generalized workflow for the N-acylation of 2-fluoroaniline.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials:

-

2-Fluoroaniline (Reagent Grade, >99%)

-

Chloroacetyl chloride (Reagent Grade, >98%)

-

Triethylamine (Et3N) or Pyridine (Anhydrous)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the cooled solution and stir for 5-10 minutes. The base acts as a scavenger for the HCl generated during the reaction.[6]

-

Acylation: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred aniline solution at 0 °C over a period of 20-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and finally with brine. The acidic wash removes unreacted aniline and triethylamine, while the basic wash removes any remaining acidic impurities.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if it is an oil or if further purification is required.[5]

Quantitative Data Summary

The following table provides representative data for the N-acylation of anilines, which can be used as a benchmark for optimizing the synthesis of this compound.

| Entry | Amine | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | Chloroacetyl chloride | Pyridine | DCM | 2 | ~92[3] |

| 2 | 4-Chloroaniline | Chloroacetyl chloride | Triethylamine | Toluene | 4 | ~90[7] |

| 3 | 2-Fluoroaniline | Chloroacetyl chloride | Triethylamine | DCM | 2 | >90 (expected) |

| 4 | 4-Methylaniline | Chloroacetyl chloride | NaOAc | Acetonitrile/H2O | 0.25 | 94[1] |

Safety and Handling Precautions

Both 2-fluoroaniline and chloroacetyl chloride are hazardous materials and must be handled with appropriate safety measures in a well-ventilated chemical fume hood.[8][9][10]

-

2-Fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[10] Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]

-

Chloroacetyl Chloride: Corrosive and a lachrymator.[8] Causes severe skin burns and eye damage.[8][11] Reacts violently with water, releasing toxic gas.[8] Handle under anhydrous conditions and ensure all glassware is thoroughly dried.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time or gently heat the reaction mixture (e.g., to 40 °C). Monitor by TLC. |

| Moisture in the reaction | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[11] | |

| Insufficient base | Use a slight excess of the base (1.1-1.2 eq) to effectively neutralize the generated HCl. | |

| Formation of Side Products | Diacylation | Use a controlled, slow addition of chloroacetyl chloride at low temperatures. |

| Reaction with solvent | Ensure the chosen solvent is inert to the reaction conditions. DCM and THF are generally suitable. | |

| Difficult Purification | Product and starting material have similar polarity | Optimize the recrystallization solvent system or use a more efficient column chromatography gradient. |

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic peaks for the aromatic protons (with coupling to fluorine), the amide N-H proton (a broad singlet), and the methylene (-CH2-) protons adjacent to the chlorine atom.

-

¹³C NMR: Expect distinct signals for the aromatic carbons (with C-F coupling), the carbonyl carbon, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-F and C-Cl stretches.[12]

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C8H7ClFNO, molecular weight: 187.60 g/mol ).[13]

Conclusion

The N-acylation of 2-fluoroaniline with chloroacetyl chloride is a robust and efficient method for the synthesis of the valuable intermediate, this compound. By understanding the reaction mechanism, adhering to a well-defined protocol, and observing stringent safety precautions, researchers can reliably produce this key building block for further synthetic transformations in the pursuit of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. savemyexams.com [savemyexams.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. ijpsr.info [ijpsr.info]

- 13. PubChemLite - this compound (C8H7ClFNO) [pubchemlite.lcsb.uni.lu]

Application Note: A Multi-Modal Analytical Approach for the Characterization of 2-chloro-N-(2-fluorophenyl)acetamide

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 2-chloro-N-(2-fluorophenyl)acetamide, a key intermediate in various synthetic pathways. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and quality control, offering robust methodologies for identity, purity, and structural confirmation. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for definitive structural elucidation. Each section explains the rationale behind the chosen methodology, providing field-proven insights to ensure data integrity and reproducibility.

Introduction

This compound (C₈H₇ClFNO, MW: 187.60 g/mol ) is a halogenated acetamide derivative whose precise characterization is critical for its application in pharmaceutical and chemical synthesis.[1] The presence of reactive sites, such as the chloroacetyl group, and the fluorinated aromatic ring necessitates rigorous analytical control to ensure the identity, purity, and stability of the compound. This guide offers a multi-faceted analytical workflow, leveraging chromatography and spectroscopy to provide a complete characterization profile.

The selection of orthogonal analytical techniques is a cornerstone of a robust characterization strategy. Chromatographic methods provide quantitative information on purity and impurity profiles, while spectroscopic methods offer an in-depth understanding of the molecular structure. This integrated approach ensures a self-validating system for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of moderately polar small molecules like this compound. The choice of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention for the aromatic ring system. A mobile phase consisting of acetonitrile and water is standard for RP-HPLC; the addition of a small amount of acid, such as formic or phosphoric acid, is crucial to ensure the protonation of any residual silanols on the stationary phase, thereby minimizing peak tailing and improving peak shape.[2] An isocratic elution is often sufficient for the analysis of the bulk material, providing a balance between resolution and analysis time.

HPLC Protocol

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water with 0.1% formic acid. Degas the mobile phase by sonication or vacuum filtration.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic ring)

-

-

Data Analysis:

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Calculate the purity of the sample by the area percent method.

-

Data Presentation

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | 60:40 (v/v) Acetonitrile:Water + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | ~ 5-7 minutes (will vary based on specific system and column) |

HPLC Workflow Diagram

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling